molecular formula C8H6BrCl2NO2 B1449008 Ethyl 2-bromo-3,5-dichloroisonicotinate CAS No. 1807009-32-0

Ethyl 2-bromo-3,5-dichloroisonicotinate

Cat. No.: B1449008
CAS No.: 1807009-32-0
M. Wt: 298.95 g/mol
InChI Key: MFUPPOMQKDPXSD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,5-dichloroisonicotinate, also known as EDCIN, is an organic compound that is used in a variety of scientific research applications. It is a brominated derivative of nicotinic acid and is a stable, colorless, and water-soluble compound. EDCIN has a variety of biochemical and physiological effects, and its use in laboratory experiments and research has advantages and limitations.

Scientific Research Applications

Ethyl 2-bromo-3,5-dichloroisonicotinate is used as a reagent in a variety of scientific research applications. It is commonly used as a ligand for the synthesis of metal complexes, and it is also used in the synthesis of organic compounds, such as heterocyclic compounds and polymers. This compound has also been used in the synthesis of drugs, such as antifungals and antibiotics, and it has been used in the synthesis of other compounds, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3,5-dichloroisonicotinate is not fully understood. However, it is thought to act as a Lewis acid, forming a complex with the substrate. This complex then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme acyl-CoA dehydrogenase, which is involved in the metabolism of fatty acids. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids and the formation of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-bromo-3,5-dichloroisonicotinate in laboratory experiments and research has several advantages. It is a stable, colorless, and water-soluble compound, making it easy to work with and store. It is also relatively inexpensive and can be synthesized in a short amount of time. However, there are also some limitations to its use. This compound is highly reactive, and it can react with other compounds, which can lead to unwanted side reactions. It is also toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of Ethyl 2-bromo-3,5-dichloroisonicotinate. It could be used in the synthesis of more complex compounds, such as proteins and peptides. It could also be used to synthesize metal complexes with specific properties, such as catalysts or dyes. Additionally, it could be used to investigate the biochemical and physiological effects of this compound on various biological systems. Finally, it could be used to develop new methods for the synthesis of organic compounds.

Properties

IUPAC Name

ethyl 2-bromo-3,5-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPPOMQKDPXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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